molecular formula C12H9NO4 B13568499 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B13568499
M. Wt: 231.20 g/mol
InChI Key: VNGSBYZRHMRKAB-UHFFFAOYSA-N
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Description

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .

Preparation Methods

The synthesis of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then adding glycine at a low temperature. The resulting product is then purified through recrystallization .

Industrial production methods involve the reaction of maleic anhydride with glycine in large-scale reactors, followed by purification processes such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

    Hydrolysis: It can be hydrolyzed to form maleic acid and glycine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. It can also interact with receptor sites, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid include:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-[3-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid

InChI

InChI=1S/C12H9NO4/c14-10-4-5-11(15)13(10)9-3-1-2-8(6-9)7-12(16)17/h1-6H,7H2,(H,16,17)

InChI Key

VNGSBYZRHMRKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)CC(=O)O

Origin of Product

United States

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